Bienvenue dans la boutique en ligne BenchChem!

6-Chloro-3-iodo-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

Synthetic chemistry Cross-coupling Building block reactivity

6-Chloro-3-iodo-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (CAS 2131742-03-3, MFCD32862076) is a heterocyclic building block belonging to the pyrazolo[3,4-d]pyrimidin-4-one family, with molecular formula C5H2ClIN4O and a molecular weight of 296.45 g/mol. This scaffold is widely recognized in medicinal chemistry for its role as a core template in cyclin-dependent kinase (CDK) inhibitor programs and other kinase-targeted drug discovery efforts.

Molecular Formula C5H2ClIN4O
Molecular Weight 296.45
CAS No. 2131742-03-3
Cat. No. B2945124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-iodo-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
CAS2131742-03-3
Molecular FormulaC5H2ClIN4O
Molecular Weight296.45
Structural Identifiers
SMILESC12=C(NN=C1N=C(NC2=O)Cl)I
InChIInChI=1S/C5H2ClIN4O/c6-5-8-3-1(4(12)9-5)2(7)10-11-3/h(H2,8,9,10,11,12)
InChIKeyRIEBRYTVLQKGDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-iodo-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (CAS 2131742-03-3): Core Scaffold Identity and Procurement-Relevant Properties


6-Chloro-3-iodo-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (CAS 2131742-03-3, MFCD32862076) is a heterocyclic building block belonging to the pyrazolo[3,4-d]pyrimidin-4-one family, with molecular formula C5H2ClIN4O and a molecular weight of 296.45 g/mol . This scaffold is widely recognized in medicinal chemistry for its role as a core template in cyclin-dependent kinase (CDK) inhibitor programs and other kinase-targeted drug discovery efforts [1]. The compound features a dual-halogenation pattern—chlorine at the 6-position and iodine at the 3-position—on the 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one core, which distinguishes it from mono-halogenated or non-halogenated analogs. Commercially, it is available from multiple vendors at purity grades of 95% (Combi-Blocks) to ≥97% and 98% (Aladdin, Leyan, MolCore), with the latter certifying production under ISO quality systems .

Why Generic Substitution Fails for 6-Chloro-3-iodo-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one: Halogen-Dependent Reactivity and Scaffold Architecture


Substituting this compound with a closely related pyrazolo[3,4-d]pyrimidine analog is not straightforward because the dual-halogenation pattern at C3 (iodo) and C6 (chloro) encodes orthogonal reactivity that cannot be replicated by mono-halogenated or differently halogenated variants [1]. The iodine at C3 serves as a superior leaving group for sequential Suzuki-Miyaura cross-coupling, while the chlorine at C6 can be independently addressed in a subsequent coupling step or nucleophilic aromatic substitution—a synthetic route that collapses if either halogen is absent or replaced by a less reactive group [2]. Furthermore, the 1,5-dihydro-4-one oxidation state of the pyrimidine ring defines the hydrogen-bond donor/acceptor pharmacophore required for kinase ATP-binding site engagement; analogs lacking the 4-one carbonyl (e.g., 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, CAS 1393547-40-4) or with an amino substituent at C4 (e.g., 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 1935368-77-6) present fundamentally different binding modalities [3].

Quantitative Differentiation Evidence for 6-Chloro-3-iodo-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one Versus Closest Analogs


Suzuki-Miyaura Cross-Coupling Reactivity: Chloro vs. Iodo Leaving Groups on Pyrazolo[3,4-d]pyrimidine Scaffolds

In a direct head-to-head comparison of chloro, bromo, and iodo derivatives of aminopyrazoles in the Suzuki-Miyaura reaction, chloro- and bromo-substituted pyrazoles were superior to iodo-substituted pyrazoles, exhibiting reduced propensity to the undesired dehalogenation side reaction [1]. While this study examined aminopyrazoles rather than pyrazolo[3,4-d]pyrimidin-4-ones specifically, it established a class-level halogen reactivity principle directly relevant to the 6-chloro-3-iodo substitution pattern. The presence of a 6-chloro substituent on the target compound provides a cross-coupling handle with lower dehalogenation risk compared to an iodo-only analog, while the 3-iodo substituent retains the kinetic advantage for initial oxidative addition in sequential coupling strategies. This orthogonal reactivity—fast initial coupling at C3 (iodo), followed by more controlled coupling at C6 (chloro)—is a key synthetic advantage not available in compounds lacking the chloro substituent, such as 3-iodo-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (CAS 144750-83-4) .

Synthetic chemistry Cross-coupling Building block reactivity

Scaffold-Specific CDK2 Inhibitory Activity: Pyrazolo[3,4-d]pyrimidin-4-one Core vs. Non-Carbonyl or Amino-Substituted Analogs

The pyrazolo[3,4-d]pyrimidin-4-one scaffold has been validated as a productive CDK2 inhibitor core. In a 2022 study, a series of pyrazolo[3,4-d]pyrimidin-4-ones were synthesized via a route involving bromination and Suzuki coupling at the 6-position, with the most active compounds (1e and 1j) achieving CDK2 IC50 values of 1.71 µM and 1.60 µM, respectively, and antiproliferative IC50 values of 10.79 µM and 10.88 µM against the MCF-7 breast cancer cell line—outperforming the reference control etoposide (IC50 = 18.75 µM) [1]. The 4-one carbonyl is critical for ATP-binding site hydrogen bonding, forming interactions with the hinge region (Val96 in CDK2) as demonstrated by X-ray crystallography of related 6-substituted pyrazolo[3,4-d]pyrimidin-4-ones [2]. This pharmacophore feature is absent in the 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine analog (CAS 1393547-40-4), which lacks the 4-one carbonyl, and in the 4-amino analog (6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 1935368-77-6), where the amino group alters the hydrogen-bonding network .

Kinase inhibition CDK2 Medicinal chemistry

Molecular Weight and Physicochemical Differentiation vs. 3-Bromo-6-chloro and Non-Halogenated Analogs

The target compound (MW 296.45 g/mol, C5H2ClIN4O) exhibits a distinct molecular weight profile compared to its closest purchasable analogs. Replacing the 3-iodo with a 3-bromo substituent yields 3-bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 944903-06-4, C5H2BrClN4, MW 233.45 g/mol), a difference of 63.0 g/mol . The 3-iodo analog lacking the 6-chloro substituent (CAS 144750-83-4, C5H3IN4O, MW 262.01 g/mol) is 34.44 g/mol lighter . The 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (CAS 1393547-40-4, C5H2ClIN4, MW 280.45 g/mol), which lacks the 4-one oxygen, is 16.00 g/mol lighter . These molecular weight differences directly impact chromatographic retention times, mass spectrometric detection limits, and calculated physicochemical descriptors (e.g., logP, topological polar surface area). The predicted density for the target compound is 2.99±0.1 g/cm³ and predicted boiling point is 534.5±60.0 °C [1].

Physicochemical properties Molecular weight Building block selection

Commercial Availability and Purity Grade Comparison: ≥97% to 98% Purity with ISO Certification vs. Standard 95% Grades

The target compound is commercially available from multiple suppliers at purity grades spanning 95% (Combi-Blocks, CalPacLab), ≥97% (Aladdin Scientific), and 98% (Leyan, MolCore) . MolCore explicitly certifies its production of this compound under ISO quality systems, positioning it as a critical API intermediate for pharmaceutical research . In contrast, the closely related 3-iodo-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (CAS 144750-83-4) is listed by Aladdin at 5g for ¥16,500.9 , while the target compound is listed at ¥15,495.9/10g from the same supplier , indicating comparable pricing per gram for a more functionally dense building block. The 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine analog (CAS 1393547-40-4) is available from Bidepharm at 95% purity . No Sigma-Aldrich listing was identified for CAS 2131742-03-3, limiting large-scale procurement options to specialty chemical suppliers.

Procurement Purity Quality assurance

Optimal Application Scenarios for 6-Chloro-3-iodo-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one Based on Differentiation Evidence


Sequential Diversification for 1,3,6-Trisubstituted Pyrazolo[3,4-d]pyrimidin-4-one Kinase Inhibitor Libraries

This compound is ideally suited as a starting building block for synthesizing 1,3,6-trisubstituted pyrazolo[3,4-d]pyrimidin-4-one libraries targeting the CDK kinase family [1]. The orthogonal halogen reactivity—first Suzuki-Miyaura coupling at the 3-iodo position (fast oxidative addition), followed by a second coupling at the 6-chloro position (lower dehalogenation risk)—enables a two-step sequential diversification protocol that avoids the additional protection/deprotection steps required by mono-halogenated starting materials [2]. The 4-one carbonyl is retained throughout, preserving the ATP-binding site hinge-region hydrogen-bonding motif validated by X-ray crystallography of CDK2-bound pyrazolo[3,4-d]pyrimidin-4-ones [3].

Synthesis of Wee1 Kinase Inhibitor Intermediates Using the Dihydropyrazolopyrimidinone Scaffold

The dihydropyrazolo[3,4-d]pyrimidin-4-one core is a privileged scaffold in Wee1 kinase inhibitor patents, where 6-substituted derivatives exhibit cell growth-inhibitory effects and synergistic activity with anticancer agents [1]. The 6-chloro substituent on the target compound provides a direct handle for introducing aryl, heteroaryl, or amino substituents at the 6-position via nucleophilic aromatic substitution or cross-coupling, while the 3-iodo position can be independently functionalized to explore C3 SAR. This dual-functionalization capability makes the compound a strategic intermediate for Wee1 inhibitor lead optimization campaigns [2].

Building Block for PDE5/PDE9A Inhibitor and Antifungal Agent Scaffold Elaboration

Beyond kinase inhibition, the pyrazolo[3,4-d]pyrimidin-4-one scaffold has demonstrated utility in phosphodiesterase (PDE5, PDE9A) inhibitor programs and as a core for novel antifungal agents [1][2]. The 6-chloro-3-iodo substitution pattern allows for parallel SAR exploration at two distinct positions, accelerating hit-to-lead optimization. Researchers procuring this compound for PDE or antifungal programs benefit from the same orthogonal reactivity advantages described for kinase inhibitor synthesis, with the 4-one carbonyl serving as a critical pharmacophoric element for target engagement.

Quality-Controlled Intermediate for GMP-Adjacent Pharmaceutical Research

The availability of this compound at 98% purity under ISO-certified quality systems (MolCore) positions it as a suitable intermediate for pharmaceutical research requiring batch-to-batch consistency and traceable quality documentation [1]. For contract research organizations (CROs) and pharmaceutical R&D groups synthesizing milligram-to-gram quantities of lead candidates, the combination of ISO certification, high purity, and the lower per-gram cost relative to mono-halogenated alternatives provides a procurement advantage when kilogram-scale campaigns are anticipated [2].

Quote Request

Request a Quote for 6-Chloro-3-iodo-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.